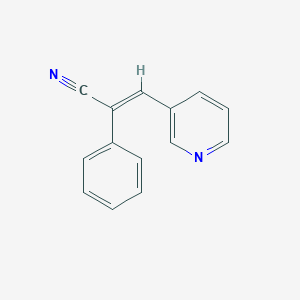

2-Phenyl-3-(3-pyridinyl)acrylonitrile

Description

Academic Context of α,β-Unsaturated Acrylonitrile (B1666552) Derivatives

α,β-Unsaturated acrylonitrile derivatives are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a cyano group (-C≡N). This structural feature, the vinyl cyanide group, imparts unique electronic and chemical properties to these molecules. The conjugation of the double bond with the electron-withdrawing nitrile group results in a polarized system, making the β-carbon susceptible to nucleophilic attack and the double bond reactive in various cycloaddition reactions.

The synthesis of these derivatives is most commonly achieved through the Knoevenagel condensation, a versatile and widely used method for C-C bond formation. wikipedia.orgacgpubs.org This reaction typically involves the condensation of an active methylene (B1212753) compound, such as phenylacetonitrile (B145931), with an aldehyde or ketone, catalyzed by a base. wikipedia.orgbhu.ac.in The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction, leading to either the (E) or (Z) isomer. wikipedia.org

Significance of Pyridine-Substituted Acrylonitriles in Contemporary Organic Chemistry

The incorporation of a pyridine (B92270) ring into the acrylonitrile framework introduces another layer of chemical functionality and potential for diverse applications. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, can significantly influence the electronic properties of the molecule. The position of the nitrogen atom within the ring (e.g., 2-, 3-, or 4-position) can subtly alter the molecule's polarity, hydrogen bonding capability, and coordination properties. mdpi.com

Pyridine-substituted acrylonitriles are of particular interest due to their potential as building blocks for more complex heterocyclic systems and as functional materials with interesting photophysical properties. mdpi.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, making these compounds valuable in supramolecular chemistry and materials science. researchgate.net Furthermore, the pyridine moiety is a common feature in many biologically active compounds, suggesting potential applications in medicinal chemistry.

Scope and Research Trajectories for 2-Phenyl-3-(3-pyridinyl)acrylonitrile

Research on this compound and its isomers is currently focused on several key areas. A primary trajectory involves the synthesis and characterization of these compounds, often through variations of the Knoevenagel condensation to optimize yields and control stereochemistry. bas.bgresearchgate.net

A significant area of investigation is the exploration of their photophysical properties, including their absorption and emission of light. mdpi.com The specific substitution pattern of the pyridine ring has been shown to influence the solid-state fluorescence of these materials, a property of great interest for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com

Furthermore, the reactivity of the α,β-unsaturated nitrile system is being explored for the synthesis of novel heterocyclic compounds. The conjugated system provides multiple reactive sites for various chemical transformations. The unique combination of the phenyl, pyridinyl, and acrylonitrile moieties suggests that this compound could serve as a versatile precursor for a range of functional molecules with potential applications in materials science and pharmaceuticals. nih.govnih.gov

Detailed Research Findings

While specific research exclusively detailing the synthesis and full characterization of this compound is not extensively documented in publicly available literature, its synthesis can be reliably inferred from the well-established Knoevenagel condensation reaction. The reaction would involve the base-catalyzed condensation of phenylacetonitrile with pyridine-3-carbaldehyde.

Detailed characterization data for a closely related isomer, (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, provides insight into the expected spectroscopic properties. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₀N₂ |

| Molecular Weight | 206.24 g/mol |

| Isomeric Form | (E) and (Z) isomers are possible |

| General Appearance | Expected to be a crystalline solid |

Interactive Data Table: Illustrative Spectroscopic Data for a Structurally Similar Compound, (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Aromatic and vinylic protons would show characteristic shifts. |

| ¹³C NMR | Signals for aromatic, vinylic, and nitrile carbons would be present. |

| IR Spectroscopy | A strong absorption band around 2220 cm⁻¹ for the nitrile group is expected. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight would be observed. |

| UV-Vis Absorption (λ_abs) | An absorption maximum around 387 nm is reported for the trimethoxyphenyl analog. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(E)-2-phenyl-3-pyridin-3-ylprop-2-enenitrile |

InChI |

InChI=1S/C14H10N2/c15-10-14(13-6-2-1-3-7-13)9-12-5-4-8-16-11-12/h1-9,11H/b14-9- |

InChI Key |

OSDJNRJWFCHJNQ-ZROIWOOFSA-N |

SMILES |

C1=CC=C(C=C1)C(=CC2=CN=CC=C2)C#N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CN=CC=C2)/C#N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CN=CC=C2)C#N |

solubility |

26 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. wikipedia.orgbas.bg It involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration to yield an unsaturated product. wikipedia.org This reaction is particularly well-suited for the synthesis of 2-Phenyl-3-(3-pyridinyl)acrylonitrile due to the ready availability of the starting materials and the generally high yields obtained.

The synthesis of this compound via Knoevenagel condensation strategically employs Phenylacetonitrile (B145931) and Pyridine-3-carbaldehyde as the key reactants.

Phenylacetonitrile (Benzyl Cyanide): This compound serves as the "active hydrogen" or "active methylene" component. pw.livethermofisher.com The methylene (B1212753) group (CH₂) adjacent to both the phenyl ring and the electron-withdrawing nitrile group (-CN) is sufficiently acidic to be deprotonated by a base. wikipedia.org This deprotonation generates a resonance-stabilized carbanion, which is a potent nucleophile, essential for the subsequent reaction with the aldehyde. The phenyl and nitrile groups from this precursor are incorporated directly into the final product structure.

Pyridine-3-carbaldehyde (3-Pyridinecarboxaldehyde): This heterocyclic aldehyde provides the carbonyl group (C=O) that acts as the electrophile in the reaction. pw.live It is attacked by the carbanion generated from phenylacetonitrile. Furthermore, the pyridine (B92270) ring itself can influence the reaction's progression. The nitrogen atom in the pyridine ring has an electron-withdrawing effect, which can activate the aldehyde group for nucleophilic attack. bas.bg This reactant contributes the 3-pyridinyl moiety to the final structure of this compound. Studies have shown that pyridinecarbaldehydes can exhibit enhanced reactivity in Knoevenagel condensations compared to benzaldehyde, suggesting the pyridine ring plays a dual role in activating the reaction. bas.bg

The choice of catalyst is critical in the Knoevenagel condensation, as it facilitates the deprotonation of the active methylene compound without promoting unwanted side reactions like the self-condensation of the aldehyde. wikipedia.orgpw.live Both homogeneous and heterogeneous catalysts are employed, with weak bases being the most common. wikipedia.org

Piperidine (B6355638): A secondary amine, piperidine is a classic and frequently used weak base catalyst for this transformation. wikipedia.orgthermofisher.combhu.ac.in It is effective in promoting the reaction between various aldehydes and active methylene compounds. researchgate.net In some mechanistic pathways, piperidine can react with the aldehyde to form an intermediate iminium ion, which is more electrophilic and reacts readily with the enolate from the phenylacetonitrile. youtube.comsci-hub.se

Potassium Hydroxide (B78521) (KOH): As a strong base, KOH can also be used, often in powdered form and under solvent-free conditions, to achieve very rapid condensation. researchgate.net Its use requires careful control of reaction conditions to prevent side reactions. In the presence of KOH, the reaction can yield the desired α,β-unsaturated nitrile with high efficiency. researchgate.net

Sodium Methoxide (NaOCH₃): This alkoxide base is another effective catalyst for promoting Knoevenagel condensations. researchgate.net It readily deprotonates the active methylene compound to initiate the reaction sequence.

Other catalytic systems reported for similar condensations include ammonium (B1175870) salts like ammonium acetate (B1210297), often used in green chemistry protocols, and various solid-supported or heterogeneous catalysts which offer advantages in terms of easy separation and reusability. bhu.ac.innih.govacgpubs.org

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

| Catalyst Type | Example(s) | Typical Conditions | Key Advantages |

|---|---|---|---|

| Weak Organic Base | Piperidine | Homogeneous, often in organic solvents (e.g., Ethanol) | Classic, effective, can form reactive iminium intermediate. youtube.comsci-hub.se |

| Strong Inorganic Base | Potassium Hydroxide (KOH) | Often solvent-free, powdered | Very fast reaction times, high yields. researchgate.net |

| Alkoxide Base | Sodium Methoxide | Homogeneous, in alcohol solvent | Effective deprotonating agent. researchgate.net |

| Ammonium Salt | Ammonium Acetate | Solvent-free, often with microwave or sonication | Green, inexpensive, efficient catalyst. bhu.ac.in |

| Heterogeneous | Metal-Organic Frameworks (MOFs), Solid Bases | Solid phase, allows for easy recovery | Reusable, environmentally friendly, simplifies product purification. nih.gov |

The conditions under which the Knoevenagel condensation is performed significantly impact reaction rate, yield, and purity. Key variables include the solvent and temperature.

Solvent-Free: Conducting the reaction without a solvent is a key principle of green chemistry. tue.nl Solvent-free Knoevenagel condensations, often using a solid base like powdered KOH or catalyzed by ammonium acetate, can be highly efficient, with very short reaction times and high yields. researchgate.netarkat-usa.org This approach minimizes waste and simplifies product work-up.

Ethanol and Methanol: These polar protic solvents are commonly used for Knoevenagel condensations. wikipedia.orgnih.gov They are effective at dissolving the reactants and catalysts, facilitating the reaction in a homogeneous phase. In some cases, protic solvents can play a role in stabilizing intermediates and transition states. sci-hub.senih.gov

Water: As an environmentally benign solvent, water is an attractive medium for these reactions. rsc.orgresearchgate.net While organic reactants may have limited solubility, catalyst-free or specially catalyzed reactions in water can proceed efficiently, often with the product precipitating out of the solution, which simplifies isolation. rsc.orgresearchgate.net

Dimethylformamide (DMF): This polar aprotic solvent is also used, though less commonly than alcohols. Its high boiling point allows for reactions to be conducted at elevated temperatures if required.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govrsc.orgnih.gov This technique has been successfully applied to the Knoevenagel condensation, offering several advantages over conventional heating methods. bas.bgconnectjournals.com

By using microwave irradiation, the reaction time for the synthesis of acrylonitrile (B1666552) derivatives can be dramatically reduced from hours to mere minutes. nih.govconnectjournals.com This rapid heating often leads to higher yields and cleaner reaction profiles with fewer by-products. rsc.org Microwave-assisted syntheses are frequently performed under solvent-free conditions or with a minimal amount of a high-boiling solvent, aligning with the principles of green chemistry. arkat-usa.orgnih.gov The combination of microwave irradiation with catalysts like montmorillonite (B579905) K-10 clay or ammonium acetate has proven to be a highly effective strategy for the rapid and efficient synthesis of compounds structurally related to this compound. bhu.ac.innih.gov

Table 2: Effect of Synthesis Method on Reaction Time and Yield

| Method | Typical Reaction Time | General Yield | Notes |

|---|---|---|---|

| Conventional Heating | Hours | Good to Excellent | Standard laboratory procedure, often requires reflux. tue.nl |

| Solvent-Free (Thermal) | Minutes to Hours | Good to Excellent | Reduced environmental impact, simplified workup. researchgate.netarkat-usa.org |

| Microwave-Assisted | Seconds to Minutes | Excellent | Significant rate enhancement, often cleaner reactions. nih.govconnectjournals.com |

| Ultrasound-Assisted | Minutes to Hours | Excellent | Sonication provides energy for the reaction, often at room temperature. bhu.ac.in |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The formation of this compound proceeds via the well-established mechanism of the Knoevenagel condensation.

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction. wikipedia.org The exact pathway can vary slightly depending on the catalyst used (e.g., a simple base vs. an amine like piperidine), but the fundamental steps remain consistent.

Mechanism A: Base-Catalyzed Pathway (e.g., using KOH, Sodium Methoxide)

Deprotonation: The base (B:) removes an acidic α-proton from Phenylacetonitrile. This step is facilitated by the electron-withdrawing nature of the adjacent phenyl and nitrile groups, which stabilize the resulting carbanion (enolate). pw.livemdpi.com

Nucleophilic Attack: The newly formed, nucleophilic carbanion attacks the electrophilic carbonyl carbon of Pyridine-3-carbaldehyde. This forms a tetrahedral alkoxide intermediate. nih.gov

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base (HB⁺) or a solvent molecule, to form an aldol-type addition product (a β-hydroxy nitrile).

Dehydration: This aldol (B89426) intermediate readily undergoes elimination of a water molecule. The base removes the proton from the carbon that originally came from phenylacetonitrile, leading to the formation of a double bond and the expulsion of a hydroxide ion. This dehydration step is the driving force for the reaction, as it creates a stable, conjugated π-system in the final product, this compound. organic-chemistry.org

Mechanism B: Amine-Catalyzed Pathway (e.g., using Piperidine)

When a primary or secondary amine like piperidine is used as the catalyst, an alternative pathway involving an iminium ion may operate, which is often faster. youtube.comorganic-chemistry.org

Iminium Ion Formation: The piperidine catalyst first reacts with the carbonyl group of Pyridine-3-carbaldehyde in a reversible nucleophilic addition-elimination to form a protonated imine, known as an iminium ion. youtube.comsci-hub.se This iminium ion is a significantly more potent electrophile than the original aldehyde. sci-hub.se

Deprotonation: Concurrently, another molecule of piperidine (or another base) deprotonates Phenylacetonitrile to form the carbanion/enolate, as in the first mechanism. youtube.com

Nucleophilic Attack: The enolate attacks the highly reactive iminium ion. youtube.comsci-hub.se

Catalyst Regeneration: The resulting addition product then collapses, eliminating the piperidine catalyst to form the final α,β-unsaturated product, this compound. youtube.com This step regenerates the catalyst, allowing it to participate in further reaction cycles.

Both mechanisms ultimately lead to the same conjugated product, driven by the formation of the stable extended π-system. organic-chemistry.org

Further Chemical Reactivity of the Acrylonitrile Moiety

Nucleophilic Addition Reactions

The acrylonitrile moiety in this compound is characterized by an electron-poor carbon-carbon double bond, making it an excellent Michael acceptor. wikipedia.orgorganic-chemistry.org This reactivity stems from the strong electron-withdrawing nature of the nitrile group (-C≡N), which polarizes the conjugated system and renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comyoutube.com

The general mechanism for this conjugate addition involves three main steps:

Formation of a nucleophile (e.g., deprotonation of an active methylene compound to form an enolate). masterorganicchemistry.com

Attack of the nucleophile on the β-carbon of the α,β-unsaturated nitrile. masterorganicchemistry.comyoutube.com

Protonation of the resulting intermediate anion to yield the final addition product. masterorganicchemistry.com

A variety of nucleophiles can participate in conjugate addition reactions, including enolates, amines, and thiolates. masterorganicchemistry.com In the context of this compound, the presence of the pyridyl ring can further influence the reaction. Studies on similar compounds, such as 1,2-di-(2-pyridyl)ethylene, have shown that the pyridyl groups can stabilize the intermediate anionic adduct formed after the initial nucleophilic attack. nsf.gov This stabilization of the carbanion intermediate can enhance the feasibility of the addition and even allow for subsequent reactions with other electrophiles. nsf.gov

Cyclization and Annulation Reactions to Form Heterocyclic Systems

The reactive nature of the α,β-unsaturated nitrile system in this compound makes it a valuable precursor for the synthesis of more complex heterocyclic structures through cyclization and annulation reactions. The nitrile group and the activated double bond can both participate in ring-forming processes.

For instance, related structures are used in multi-step syntheses to build fused ring systems. Methodologies exist for synthesizing thieno[2,3-b] or [3,2-b]pyridines starting from dihalopyridines and arylalkynes, followed by cyclization with sodium sulfide. researchgate.net This highlights the potential for the pyridine portion of the molecule to be a foundation for annulation. Further functionalizations can be achieved, such as chlorination of the pyridine ring via an N-oxide intermediate, which opens pathways for nucleophilic substitutions or metal-catalyzed coupling reactions. researchgate.net

Influence of the α,β-Unsaturated Nitrile Structure on Reactivity

The chemical reactivity of this compound is fundamentally governed by the electronic properties of its α,β-unsaturated nitrile structure. This arrangement of functional groups creates a highly conjugated and polarized molecule, which dictates its reaction pathways. The core of this reactivity is the alkene's susceptibility to conjugate addition, a direct result of the powerful electron-withdrawing effect of the cyano (-C≡N) group. masterorganicchemistry.comwikipedia.org

This electron-withdrawing nature creates a significant partial positive charge on the β-carbon of the double bond, making it the primary site for nucleophilic attack. youtube.com The phenyl and pyridinyl substituents further modulate this electronic landscape. The phenyl group extends the π-conjugation, while the nitrogen atom in the 3-pyridinyl ring also acts as an electron-withdrawing group through inductive effects, further enhancing the electrophilicity of the β-carbon.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for 2-Phenyl-3-(3-pyridinyl)acrylonitrile

Spectroscopy provides an essential toolkit for confirming the identity and purity of this compound. Each technique offers a unique piece of the structural puzzle, from the atomic environment to the vibrations of chemical bonds.

In the ¹H NMR spectrum, distinct signals would be expected for the vinylic proton and the protons on the phenyl and pyridinyl rings. The aromatic region (typically δ 7.0-9.0 ppm) would show complex multiplets corresponding to the nine protons distributed across the two rings. The single vinylic proton would likely appear as a singlet in the δ 8.0-8.5 ppm range. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom. Key signals would include the nitrile carbon (C≡N) around δ 115-120 ppm, the olefinic carbons of the acrylonitrile (B1666552) backbone, and multiple signals in the aromatic region (δ 120-160 ppm) for the phenyl and pyridinyl rings. rsc.org

Table 1: Predicted NMR Data for this compound Data is inferred from analogous structures.

| Nucleus | Predicted Chemical Shift (δ ppm) | Description |

| ¹H | 8.5 - 9.0 | Multiplet, Pyridinyl Protons |

| 7.4 - 8.0 | Multiplet, Phenyl & Pyridinyl Protons | |

| ~8.4 | Singlet, Vinylic Proton | |

| ¹³C | 150 - 160 | Pyridinyl Carbons (near N) |

| 125 - 140 | Phenyl & Pyridinyl Aromatic Carbons | |

| ~148 | Olefinic Carbon (C-3) | |

| ~116 | Nitrile Carbon (CN) | |

| ~97 | Olefinic Carbon (C-2) |

Infrared (IR) spectroscopy is used to identify the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic peaks corresponding to its nitrile, alkene, and aromatic components.

The most prominent and diagnostically significant peak is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band in the 2200–2230 cm⁻¹ region. The carbon-carbon double bond (C=C) of the acrylonitrile core gives rise to a stretching band around 1600–1650 cm⁻¹. The spectrum would also feature multiple bands corresponding to the aromatic C-H stretching (above 3000 cm⁻¹) and the aromatic C=C ring stretching vibrations (in the 1450–1600 cm⁻¹ range).

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Nitrile (C≡N) | Stretch | 2200 - 2230 | Medium-Sharp |

| Alkene (C=C) | Stretch | 1600 - 1650 | Variable |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₄H₁₀N₂. Its calculated monoisotopic mass is 206.0844 g/mol . An HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z values corresponding to this exact mass, confirming the compound's identity.

Fragmentation analysis within the mass spectrometer provides further structural information. Under electron ionization, the molecule would likely fragment through characteristic pathways, including the loss of a hydrogen cyanide molecule (HCN) or cleavage at the bonds connecting the phenyl and pyridinyl rings to the acrylonitrile backbone.

X-ray Crystallographic Analysis of this compound and Related Derivatives

While a specific crystal structure for this compound is not available in open literature, the analysis of closely related molecules provides significant insight. For example, the structure of trans-bis-(pyridin-3-yl)ethylene, which shares the 3-pyridyl-ethylene moiety, has been determined. nih.gov Similarly, the crystal structure of (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile shows key features of this class of compounds, such as crystallizing in a monoclinic space group (P2₁/n). rsc.org

These related structures reveal that the molecule is likely to be nearly planar, although some torsion may exist between the planes of the aromatic rings and the central alkene bond due to steric hindrance. Key bond lengths would be consistent with established values: C=C double bonds around 1.34 Å, aromatic C-C bonds around 1.39 Å, and the C≡N triple bond near 1.14 Å.

Table 3: Representative Crystallographic Data from an Analogous Structure ((Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile) rsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.9551(2) |

| b (Å) | 11.29300(15) |

| c (Å) | 14.6992(3) |

| β (°) ** | 115.648(2) |

| Volume (ų) ** | 1942.34(5) |

| Z | 4 |

The way individual molecules of this compound arrange themselves in a crystal is governed by a network of non-covalent intermolecular forces. These interactions dictate the material's bulk properties. Based on analyses of similar structures, the crystal packing is likely directed by a combination of weak hydrogen bonds and π-system interactions. nih.govrsc.org

Specifically, C-H···N hydrogen bonds are expected, where a hydrogen atom from a phenyl or vinyl group on one molecule interacts with the nitrogen atom of the pyridine (B92270) ring on an adjacent molecule. nih.gov Furthermore, C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are also highly probable. nih.gov In some cases, π-π stacking interactions between parallel aromatic rings can contribute to the stability of the crystal lattice. nih.gov These combined forces often lead to well-ordered packing arrangements, such as the herringbone pattern observed in trans-bis-(pyridin-3-yl)ethylene. nih.gov

Polymorphism and its Structural Determinants in Acrylonitrile Derivatives

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. wikipedia.orgresearchgate.net These distinct crystalline structures, known as polymorphs, can exhibit different physicochemical properties, including solubility, melting point, and stability, even though they are chemically identical. wikipedia.org The phenomenon is of critical importance in the pharmaceutical and materials sciences, where the selection of the most stable polymorph is often crucial to ensure consistent performance and avoid phase transformations during manufacturing and storage. researchgate.net

In organic compounds, polymorphism is frequently the result of conformational differences, where a flexible molecule can adopt various spatial arrangements. wikipedia.org The specific conditions of crystallization, such as the solvent, temperature, and pressure, play a decisive role in determining which polymorph is formed. wikipedia.org

While specific studies on the polymorphism of this compound are not extensively detailed in the provided literature, the behavior of related heterocyclic compounds offers significant insight. For instance, the compound 5-(pyridin-2-ylmethylene)-3-phenyl-2-methylthio-3,5-dihydro-4H-imidazole-4-one, which also contains phenyl and pyridinyl moieties, is known to exist in three polymorphic forms (I, II, and III). rsc.org The primary structural difference among these polymorphs is the orientation and tilt of the phenyl ring relative to the rest of the molecule, a clear case of conformational polymorphism. rsc.org The stability and interconversion of these forms are temperature-dependent. Form I (orthorhombic) is stable at high temperatures, but upon cooling, it undergoes a reversible transition to Form II (orthorhombic). rsc.org A third polymorph, Form III (monoclinic), can be generated from the molten state and is metastable. rsc.org

The energetic stability of these polymorphs has been investigated using Density Functional Theory (DFT) calculations, which provide a quantitative measure of their relative stabilities.

Table 1: Relative Stability of Polymorphs of a Related Heterocyclic Compound

| Polymorph | Crystal System | Relative Energy (kJ mol⁻¹) | Stability Status |

|---|---|---|---|

| Form II | Orthorhombic | 0 (Most Stable) | Thermodynamically most stable |

| Form I | Orthorhombic | +0.50 | Stable at high temperature |

| Form III | Monoclinic | +2.81 | Metastable |

Data sourced from a study on 5-(pyridin-2-ylmethylene)-3-phenyl-2-methylthio-3,5-dihydro-4H-imidazole-4-one. rsc.org

Structural determinants for polymorphism in acrylonitrile derivatives and related molecules often involve a balance of intermolecular interactions. Hydrogen bonds and π-π stacking interactions are crucial in dictating the molecular packing. science.gov The ability of different parts of the molecule, such as the phenyl and pyridinyl rings, to participate in various non-covalent interactions allows for the formation of multiple, energetically similar crystal packing arrangements, leading to polymorphism. youtube.com

Stereochemical and Conformational Studies

Z/E Isomerism and Stereoisomeric Purity

Stereoisomerism arises from differences in the three-dimensional arrangement of atoms in molecules that have the same molecular formula and sequence of bonded atoms. studymind.co.uk For compounds containing a carbon-carbon double bond (C=C), such as this compound, a specific type of stereoisomerism known as Z/E isomerism (or geometric isomerism) can occur. This is due to the restricted rotation around the planar C=C double bond, which fixes the relative positions of the substituent groups. studymind.co.uk

The designation of isomers as E or Z is based on the Cahn-Ingold-Prelog (CIP) priority rules:

Z-isomer: The higher-priority groups on each carbon of the double bond are on the same side (zusammen, German for "together"). studymind.co.uk

E-isomer: The higher-priority groups on each carbon of the double bond are on opposite sides (entgegen, German for "opposite"). studymind.co.uk

For this compound, the substituents on the C=C double bond are a phenyl group and a cyano group (-CN) on one carbon, and a 3-pyridinyl group and a hydrogen atom on the other.

Table 2: Cahn-Ingold-Prelog Priorities for this compound

| Carbon of C=C | Substituent | Priority |

|---|---|---|

| C2 (α-carbon) | Phenyl group (-C₆H₅) | High |

| Cyano group (-CN) | Low | |

| C3 (β-carbon) | 3-Pyridinyl group (-C₅H₄N) | High |

Based on these priorities, the two possible isomers are:

(Z)-2-Phenyl-3-(3-pyridinyl)acrylonitrile: The phenyl and 3-pyridinyl groups are on the same side of the double bond.

(E)-2-Phenyl-3-(3-pyridinyl)acrylonitrile: The phenyl and 3-pyridinyl groups are on opposite sides of the double bond.

The synthesis of acrylonitrile derivatives can be highly stereoselective. For example, Knoevenagel condensation reactions, a common method for synthesizing such compounds, can produce the α,β-unsaturated nitrile with high yields of a single isomer. researchgate.net Studies on related (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles also indicate that synthetic routes are often designed to produce a specific geometric isomer. nih.gov The stereoisomeric purity is critical as different isomers can have distinct physical properties and biological activities. studymind.co.uk

Conformational Isomerism (e.g., Anti and Syn Conformers) and Energetic Stability

Conformational isomers, or conformers, are forms of the same molecule that can be interconverted by rotation about single bonds. While the C=C double bond in this compound restricts rotation and gives rise to Z/E isomers, the single bonds connecting the phenyl and pyridinyl rings to the acrylonitrile backbone allow for rotational flexibility. This leads to different spatial arrangements known as conformers.

For this compound, the rotation of the phenyl and pyridinyl rings relative to the plane of the C=C double bond creates different conformers. The energetic stability of these conformers is determined by a balance of steric hindrance and electronic interactions. As seen in the study of polymorphs of a related molecule, different conformers (e.g., varying tilts of the phenyl ring) have different energies, and these differences can be quantified. rsc.org The most stable conformer will be the one that minimizes steric clashes and maximizes stabilizing electronic interactions.

Table 3: Example of Energetic Differences Between Conformational Polymorphs

| Molecular Form | Relative Energy (kJ mol⁻¹) | Structural Note |

|---|---|---|

| Form II Conformer | 0 | Most stable molecular geometry |

| Form I Conformer | +0.50 | Higher energy geometry |

| Form III Conformer | +2.81 | Highest energy metastable geometry |

Data based on DFT calculations for polymorphs of 5-(pyridin-2-ylmethylene)-3-phenyl-2-methylthio-3,5-dihydro-4H-imidazole-4-one, where each polymorph represents a different stable conformation. rsc.org

This data illustrates that different spatial arrangements of the same molecule possess distinct potential energies, which dictates their relative populations at equilibrium and the form that is most likely to crystallize under thermodynamic control.

Torsion Angle Analysis and Planarity of Molecular Structures

Torsion angles (or dihedral angles) are a critical parameter in the detailed description of a molecule's three-dimensional structure. They describe the rotation around a chemical bond and are essential for defining the conformation of the molecule, particularly the orientation of planar groups like phenyl and pyridinyl rings relative to each other and to the acrylonitrile core.

In an idealized, perfectly planar molecule, the key torsion angles would be 0° or 180°. However, in real molecules, steric hindrance between adjacent atoms or groups forces these rings to twist out of the plane of the central C=C bond. X-ray crystallography is a primary technique used to determine these angles with high precision.

Studies on structurally similar compounds provide insight into the expected conformation of this compound.

In 2-[(2-Chloro-5-phenyl-3-pyridinyl)(hydroxy)methyl]acrylonitrile, the dihedral angle between the pyridyl and phenyl rings is 38.7(4)°. researchgate.netresearchgate.net This significant twist indicates a non-planar conformation driven by the need to minimize steric repulsion.

In (Z)-2-phenyl-3-(2,2':5',2''-terthiophen-3'-yl)acrylonitrile, the central C-C=C-C group is nearly planar, but it is twisted with respect to both the central thiophene (B33073) and the phenyl ring planes by approximately 26.5° and 23.5°, respectively. researchgate.net

These findings demonstrate that while the acrylonitrile backbone tends towards planarity, the bulky phenyl and pyridinyl substituents cause significant out-of-plane twisting.

Table 4: Torsion and Dihedral Angles in Related Acrylonitrile Derivatives

| Compound | Groups | Torsion/Dihedral Angle (°) | Planarity Note |

|---|---|---|---|

| 2-[(2-Chloro-5-phenyl-3-pyridinyl)(hydroxy)methyl]acrylonitrile | Pyridyl and Phenyl rings | 38.7 | Non-planar arrangement of rings. researchgate.netresearchgate.net |

| (Z)-2-phenyl-3-(2,2':5',2''-terthiophen-3'-yl)acrylonitrile | Phenyl ring and C=C plane | 23.5 | Significant twist from planarity. researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, QM/MM-ONIOM)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost. bhu.ac.in For larger systems, hybrid methods such as the Quantum Mechanics/Molecular Mechanics (QM/MM) and the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) approach allow for detailed study of a specific region of a molecule at a high level of theory while treating the rest of the system with a less computationally intensive method. acs.orgmdpi.com

Geometry Optimization and Electronic Structure Elucidation

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy conformation of a molecule. For acrylonitrile (B1666552) derivatives, DFT calculations are employed to determine stable molecular structures. researchgate.net In studies of related positional isomers, single crystal X-ray diffraction has been used to determine their structures, revealing that they can crystallize in monoclinic and triclinic systems. nih.govfrontiersin.org For instance, (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(m-tolyl)acrylonitrile was found to crystallize in the monoclinic P21/n space group. frontiersin.org Such experimental data provides an excellent benchmark for validating the accuracy of computationally optimized geometries. The electronic structure of these π-conjugated systems is of particular interest, as it governs their optical and electronic properties. bohrium.com

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energy Levels and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to be electronically excited. researchgate.net In π-conjugated molecules like acrylonitrile derivatives, this gap is crucial for determining their potential applications in optoelectronics. bhu.ac.in Time-dependent DFT (TD-DFT) calculations are often used to correlate these theoretical findings with experimental UV-Vis absorption spectra. nih.gov

| Property | Value (eV) |

| HOMO Energy | Data not available for the specific compound |

| LUMO Energy | Data not available for the specific compound |

| HOMO-LUMO Gap | Data not available for the specific compound |

Molecular Electrostatic Potential Surfaces (MEPS)

Molecular Electrostatic Potential Surfaces (MEPS) are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEPS maps are color-coded to represent different electrostatic potential values. Generally, red regions indicate negative potential, associated with lone pairs and π-systems, and are susceptible to electrophilic attack. Blue regions represent positive potential, typically around hydrogen atoms, indicating sites for nucleophilic attack. bhu.ac.in In similar acrylonitrile derivatives, red spots have been observed near the cyano nitrogen atom, highlighting its role as an acceptor for intermolecular interactions. nih.govfrontiersin.org

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. materialsciencejournal.org It allows for the investigation of charge transfer and hyperconjugative interactions by examining the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. materialsciencejournal.orgnih.gov The stabilization energies associated with these interactions can be quantified, offering insights into the molecule's stability and electronic communication between different functional groups. materialsciencejournal.org This type of analysis is crucial for understanding the intramolecular charge transfer characteristics of donor-acceptor systems. acs.org

Intermolecular Interaction Investigations

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these forces is essential for crystal engineering and predicting the material properties of organic solids.

Quantitative Analysis of Intermolecular Interactions (PIXEL, QTAIM)

To quantify the energetics of intermolecular interactions, computational methods like PIXEL and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

The PIXEL method calculates intermolecular interaction energies by partitioning them into Coulombic, polarization, dispersion, and repulsion components. nih.govnih.gov This allows for a detailed understanding of the nature of the forces holding molecules together in a crystal lattice. For positional isomers of the target compound, PIXEL calculations have identified energetically significant molecular dimers and revealed that dispersion forces are often the dominant stabilizing contribution. bohrium.comfrontiersin.org

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Bader, analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. nih.govnih.gov By locating bond critical points (BCPs) and analyzing their properties (such as electron density and its Laplacian), QTAIM can distinguish between shared (covalent) and closed-shell (non-covalent) interactions. nih.govnih.gov In related acrylonitrile derivatives, QTAIM has been used to study both intramolecular and intermolecular contacts, such as C-H···N and C-H···C interactions. nih.govfrontiersin.org

Below is a representative table of intermolecular interaction energies for different molecular dimers found in a related positional isomer, (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(m-tolyl)acrylonitrile, as calculated by the CLP-PIXEL method.

| Dimer | E_coul (kcal/mol) | E_pol (kcal/mol) | E_disp (kcal/mol) | E_rep (kcal/mol) | E_tot (kcal/mol) |

| Dimer 1 | -2.7 | -0.9 | -6.4 | 4.0 | -6.0 |

| Dimer 2 | -2.0 | -0.7 | -5.5 | 3.2 | -5.0 |

| Dimer 3 | -1.5 | -0.5 | -4.0 | 2.5 | -3.5 |

Note: This data is for a positional isomer and is presented to illustrate the output of PIXEL calculations. Data for 2-Phenyl-3-(3-pyridinyl)acrylonitrile is not available in the searched literature. nih.gov

Characterization of Weak Non-Covalent Interactions (e.g., C–H···N, C–H···π, π···π, Halogen···Halogen)

The crystal architecture of acrylonitrile derivatives is significantly influenced by a variety of weak non-covalent interactions. In analogous compounds, such as positional isomers of pyridyl- and phenyl-containing acrylonitriles, the crystal packing is stabilized not by classical hydrogen bonds but by a network of weaker interactions. mdpi.comfrontiersin.orgnih.gov

Key interactions identified in similar structures include:

C–H···N Interactions: These interactions involve hydrogen atoms from phenyl or pyridyl rings acting as donors to the nitrogen atom of the cyano group or the pyridyl ring. These are often observed as prominent features in the crystal packing of related acrylonitrile molecules. nih.govnih.gov

π···π Stacking Interactions: The planar aromatic rings (phenyl and pyridyl) can stack upon one another. Depending on their relative orientation, these can be parallel, anti-parallel, or slipped-parallel arrangements. In related halogen-substituted pyridyl acrylonitriles, hetero anti-parallel π···π interactions have been found to be the most significant stabilizing dimeric motifs, with stabilization energies reaching up to -10.6 kcal/mol. mdpi.com

For the specific molecule this compound, while direct data is not available, it is anticipated that a combination of these C–H···N, C–H···π, and π···π interactions would be the primary forces directing its supramolecular assembly in the solid state. The absence of stronger donors and acceptors like hydroxyl or primary amine groups elevates the importance of these weaker forces in dictating the crystal structure.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can decompose the complex network of interactions into contributions from specific atom···atom contacts.

For various positional isomers and derivatives of pyridylacrylonitrile, Hirshfeld surface analysis combined with 2D fingerprint plots reveals the relative contributions of different intermolecular contacts. frontiersin.orgnih.gov In a study on (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, H···C contacts (representing C–H···π interactions) and H···H contacts were found to be the most significant, contributing 33.6% and 28.6% to the total Hirshfeld surface, respectively. frontiersin.org H···N and H···Cl contacts also provided substantial contributions of 10.6% and 17.9%. frontiersin.org In another analysis of tolyl-substituted pyridylphenyl acrylonitriles, intermolecular H···H, C···H, and N···H contacts were also the most prevalent, with C–H···C(π) contacts accounting for over 40% of the interactions. nih.gov

This quantitative breakdown allows for a detailed comparison between different crystalline forms or related molecules, highlighting how subtle structural changes can influence the crystal packing environment. For this compound, a similar analysis would be expected to show high percentages for H···H, C···H/H···C, and N···H/H···N contacts, quantifying the prevalence of the weak interactions discussed in the previous section.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Acrylonitrile Derivative.

| Intermolecular Contact | Contribution (%) |

| H···H | 28.6 |

| H···C / C···H | 33.6 |

| H···N / N···H | 10.6 |

| H···Cl / Cl···H | 17.9 |

| C···C | 4.1 |

| C···N / N···C | 3.8 |

| Data derived from a study on (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile and is representative of the type of data obtained from this analysis. frontiersin.org |

Lattice Energy Calculations for Crystalline Structures

The lattice energy represents the energy released when gaseous ions or molecules come together to form a crystalline solid, providing a measure of the stability of the crystal structure. Computational methods, such as the Coulomb-London-Pauli-PIXEL (CLP-PIXEL) method, are used to calculate these energies and dissect them into their constituent parts: coulombic, polarization, dispersion, and repulsion. nih.govnih.gov

Simulation of Photophysical Properties

Computational methods are indispensable for predicting and interpreting the electronic absorption and emission properties of fluorescent molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method to simulate the electronic absorption and emission spectra of molecules. By calculating the transition energies and oscillator strengths between the ground state and various excited states, TD-DFT can predict the maximum absorption wavelengths (λ_max).

For numerous acrylonitrile derivatives, TD-DFT calculations have shown good agreement with experimental UV-Vis spectra. nih.gov These calculations help assign the observed absorption bands to specific electronic transitions, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, which is often responsible for the lowest-energy absorption band. nih.gov The nature of these orbitals provides insight into the charge-transfer characteristics of the excitation. In related pyridyl acrylonitrile systems, the main absorption is typically attributed to a π→π* transition with intramolecular charge transfer (ICT) character. nih.gov

Table 2: Example of TD-DFT Calculated Absorption Data for an Analogous Pyridyl Acrylonitrile Derivative.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.20 | 387 | 0.95 |

| S0 → S2 | 3.85 | 322 | 0.15 |

| S0 → S3 | 4.21 | 294 | 0.21 |

| Data is representative for a compound in the acrylonitrile family and illustrates typical TD-DFT output. nih.gov |

Solvatochromism Theory Application for Ground and Excited State Dipole Moments

Solvatochromism, the change in a substance's color with solvent polarity, is a phenomenon that can be used to probe the electronic structure of a molecule, particularly the difference in dipole moments between its ground (μ_g) and excited (μ_e) states. The interaction of the molecule's dipole with the solvent's polarity affects the energy levels of the ground and excited states differently, leading to shifts in absorption and emission spectra.

According to solvatochromism theory, the Stokes shift (the difference between the absorption and emission maxima) can be correlated with solvent polarity parameters (like the Lippert-Mataga or Bakhshiev equations). By measuring spectra in a range of solvents with varying dielectric constants and refractive indices, one can plot these relationships and from the slope of the resulting line, calculate the change in dipole moment (Δμ = μ_e - μ_g). nih.gov

For a series of (Z)-2-(pyridin-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile isomers, this method was used to determine the ground and excited state dipole moments. nih.gov It was found, as is common for many fluorophores, that the excited-state dipole moment is significantly larger than the ground-state dipole moment, indicating a more polar electronic distribution upon photoexcitation. nih.gov This increase is characteristic of molecules with intramolecular charge-transfer (ICT) excited states.

Advanced Academic Research Applications and Structure Property Relationships

Photophysical Properties and Optoelectronic Material Development

The unique photophysical characteristics of 2-Phenyl-3-(3-pyridinyl)acrylonitrile and its isomers make them subjects of intensive research for use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). evitachem.com Their ability to emit light efficiently in the solid state is a key attribute for these applications.

The fluorescence properties of phenyl-pyridinyl-acrylonitrile derivatives are highly dependent on their molecular structure and environment. In the solid state, absorption maxima can exhibit a significant red shift compared to their values in solution. mdpi.com For instance, isomers of (Z)-2-(pyridin-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile show solid-state absorption maxima that are shifted by 30-100 nm relative to solution measurements. mdpi.com

The emission spectra are also sensitive to the molecular environment. A single crystal of a related derivative, (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile, displays three distinct emission maxima at 533, 569, and 607 nm, a behavior that changes for the powdered form or when aggregated in solution. researchgate.net This highlights the critical role of the specific molecular arrangement in determining the emissive properties. For some derivatives, a dual-emission phenomenon is observed, showing bands related to both local excitations (LE) and intramolecular charge transfer (ICT) states. nih.gov

Table 1: Emission Properties of Selected Acrylonitrile (B1666552) Derivatives

| Compound | Environment | Emission Maxima (nm) | Key Observation | Source |

|---|---|---|---|---|

| (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile | Single Crystal | 533, 569, 607 | Multiple emission peaks observed | researchgate.net |

| 3- and 8-chloro substituted chromophores | Solution | ~420 (LE), ~520 (ICT) | Dual emission from local excitation and charge transfer states | nih.gov |

| Pyrene-based acrylonitrile | THF/Water (90%) | ~480 | ~50-fold increase in fluorescence intensity upon aggregation | nih.gov |

This table is interactive. Click on the headers to sort the data.

Many acrylonitrile derivatives exhibit Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE), a phenomenon where the molecules are weakly fluorescent in dilute solutions but become highly emissive upon aggregation or in the solid state. nih.govudel.edu This property is highly desirable for applications in solid-state lighting and sensors.

The mechanism behind AIE is often attributed to the restriction of intramolecular rotations in the aggregated state. In solution, the molecules can dissipate energy through non-radiative pathways involving molecular motion. When aggregated, these motions are hindered, forcing the molecule to release energy radiatively as fluorescence. udel.edu For example, a pyrene-based acrylonitrile derivative is weakly fluorescent in a pure tetrahydrofuran (B95107) (THF) solution. However, upon addition of water, a poor solvent, the molecules aggregate, and the fluorescence intensity increases by nearly 50 times. nih.gov This demonstrates a classic AIE effect, making these materials promising for use as fluorescent probes. udel.edu The modification of molecules with groups like pyridyl can help create rigid frameworks that contribute to these enhanced solid-state emission properties. researchgate.net

The optical properties of this compound derivatives are significantly influenced by the polarity of their solvent environment. mdpi.com This solvatochromism, or change in color with solvent polarity, is a key indicator of changes in the electronic distribution of the molecule upon excitation.

A large Stokes shift, which is the difference between the absorption and emission maxima, is often observed and is sensitive to solvent polarity. researchgate.net This suggests a substantial change in the dipole moment of the molecule between its ground and excited states, which is characteristic of an intramolecular charge transfer (ICT) interaction. researchgate.net By plotting the Stokes shift against a solvent polarity parameter (like the Lippert-Mataga or Bakhshiev equations), researchers can estimate the change in dipole moment upon excitation. mdpi.comresearchgate.net Studies on various acrylonitrile derivatives show that an increase in solvent polarity typically causes a bathochromic (red) shift in the absorption band, although the effect can sometimes be slight. nih.gov The fluorescence emission spectra are also affected, with changes in both the position of the emission maximum and the quantum yield depending on the solvent. mdpi.comnih.gov

Table 2: Solvent Effects on Photophysical Properties of an Acrylonitrile Derivative

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|---|

| Dichloromethane | 8.93 | 1.424 | 477 | 548 | 2893 |

| Tetrahydrofuran | 7.58 | 1.407 | 487 | 589 | 3448 |

| Acetonitrile | 37.50 | 1.344 | 474 | 591 | 4176 |

| Dimethyl sulfoxide | 46.70 | 1.479 | 480 | 591 | 3913 |

Data adapted from a study on related azo derivatives to illustrate the principle of solvatochromism. nih.gov This table is interactive.

The arrangement of molecules in the crystalline state, known as molecular packing, has a profound impact on the solid-state emission properties. evitachem.com Single-crystal X-ray diffraction studies are crucial for understanding these structure-property relationships. mdpi.com Intermolecular interactions, such as C-H···π, C-H···N, and π-π stacking, govern the supramolecular assembly and can dictate the material's luminescent behavior. researchgate.netnih.gov

For instance, in some derivatives, the formation of a one-dimensional supramolecular structure through π-π interactions between adjacent pyrene (B120774) rings is directly linked to AIE characteristics. nih.gov The specific crystal system (e.g., monoclinic, triclinic, orthorhombic) and space group, which differ even among positional isomers, determine the proximity and orientation of neighboring molecules. mdpi.com This, in turn, influences the degree of intermolecular electronic coupling, which can either quench or enhance solid-state fluorescence. The presence of pyridyl-pyridyl interactions can contribute to a more rigid and thermally stable crystal structure, which is beneficial for applications like amplified spontaneous emission. researchgate.netnih.gov

Rational Design and Synthesis of this compound Derivatives

The synthesis of these compounds is typically achieved through methods like the Knoevenagel condensation. evitachem.comfrontiersin.org This allows for the rational design of derivatives by systematically modifying the reactant molecules to tune the final properties.

The position of the nitrogen atom within the pyridinyl ring (i.e., 2-pyridinyl, 3-pyridinyl, or 4-pyridinyl) has a significant effect on the molecular geometry, electronic structure, and crystal packing of the resulting acrylonitrile derivative. mdpi.com

Studies comparing these positional isomers reveal differences in their crystal structures, with each isomer often crystallizing in a different space group (e.g., orthorhombic for the 2-pyridinyl isomer, triclinic for the 3-pyridinyl, and monoclinic for the 4-pyridinyl in one study). mdpi.com These structural variations lead to distinct intermolecular interaction patterns. For example, weak π-π interactions may be present between pyridyl moieties in one isomer but not another. mdpi.com This difference in packing directly affects the solid-state optical properties. The position of the nitrogen atom also influences the electronic properties; for instance, the para position of the nitrogen in the 4-pyridinyl isomer can cause a slight red shift in absorption compared to the other isomers. mdpi.com The strategic placement of the pyridyl group is therefore a key tool for controlling the crystal structure and, consequently, the functional properties of the material. researchgate.netnih.gov

Supramolecular Chemistry and Self-Assembly Studies

The molecular architecture of this compound, featuring aromatic rings (phenyl and pyridinyl) and a polar nitrile group, makes it an excellent candidate for studies in supramolecular chemistry and self-assembly. The arrangement of molecules in the solid state is dictated by a network of non-covalent interactions, which in turn influences the material's bulk properties.

In closely related acrylonitrile derivatives, crystal packing analysis reveals that intermolecular forces such as C-H···π and edge-to-face C-H···H-C interactions are pivotal in building the supramolecular network. researchgate.net The interplay between phenyl, pyridyl, and other aromatic moieties drives the self-assembly behavior. researchgate.net For example, in (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile, these weak interactions result in a unique pinwheel-like molecular structure in the crystal lattice. researchgate.net

The pyridine (B92270) nitrogen atom is a key player, capable of acting as a hydrogen bond acceptor. In a broader context of pyridine-containing structures, studies on cryptands have shown that aromatic rings of pyridine fragments can participate in T-shaped π-stacking interactions with phenyl rings of adjacent molecules. nih.gov The calculated intermolecular binding energy for such T-shaped contacts can be significant, on the order of -18.60 kcal/mol. nih.gov Furthermore, C-H···π and π-π stacking contacts are commonly observed phenomena that guide the association of molecules in the solid state. nih.gov These interactions are directional and specific, leading to well-defined, ordered supramolecular structures. The aggregation state, whether in a single crystal or as a powder, can dramatically affect the compound's emissive properties, with different packing arrangements leading to different emission maxima. researchgate.net

Potential in Materials Science and Medicinal Chemistry Beyond Prohibited Elements

The this compound framework represents a "privileged structure" or a versatile organic scaffold for the synthesis of more complex molecules in both materials science and medicinal chemistry. chemscene.comrsc.org Privileged structures are molecular frameworks that are able to provide useful ligands for more than one type of receptor or protein target. rsc.org The inherent functionalities of this compound—the phenyl ring, the pyridine ring, and the acrylonitrile group—offer multiple points for chemical modification, allowing for the generation of large libraries of derivatives. nih.gov

In medicinal chemistry, scaffolds like this are foundational for developing new therapeutic agents. For instance, the 2-phenyl-indole scaffold has been successfully used to create allosteric modulators for G protein-coupled receptors by functionalizing the 3-position. rsc.org Similarly, a 1H-pyrrole-3-carbonitrile scaffold served as the basis for discovering a series of STING (stimulator of interferon genes) agonists through the introduction of various substituents. nih.gov The acrylonitrile moiety itself is a known pharmacophore present in various biologically active compounds. nih.gov By using this compound as a starting building block, chemists can systematically vary substituents on the aromatic rings or modify the acrylonitrile group to explore chemical space and optimize for a desired biological or material property. chemscene.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By analyzing SAR trends in classes chemically related to this compound, fundamental principles can be established to guide the design of new, more potent, and selective molecules. mdpi.com

Role of Aromatic Substituents: In studies of pyrido[2,3-d]pyrimidine (B1209978) derivatives as anticancer agents, the nature and position of substituents on attached phenyl rings are critical. For example, the presence of a 4-chlorophenyl group at certain positions resulted in strong anticancer efficacy. nih.gov For other pyridine derivatives, increasing the number of electron-donating methoxy (B1213986) (-OCH3) groups was found to enhance antiproliferative activity, while the introduction of hydroxyl (-OH) groups also proved beneficial. mdpi.com

Importance of the Nitrile and Pyridine Nitrogen: The nitrogen atoms within the pyridine ring and the nitrile group are key features for biological interactions, often acting as hydrogen bond acceptors. In a series of 1H-pyrrole-3-carbonitrile derivatives, the carbonitrile group is part of the core scaffold essential for activity as STING agonists. nih.gov The pyridine ring is a common feature in kinase inhibitors, where it can interact with key amino acid residues in the ATP-binding pocket of the enzyme. nih.gov

By integrating these SAR principles, researchers can rationally design new derivatives of this compound to enhance specific biological activities, whether for medicinal applications or for creating advanced materials with tailored optical or electronic properties.

Concluding Remarks and Future Research Directions

Unexplored Synthetic Avenues for 2-Phenyl-3-(3-pyridinyl)acrylonitrile

The predominant synthetic route to this compound is the Knoevenagel condensation of phenylacetonitrile (B145931) with a corresponding aldehyde. researchgate.net While effective, this method presents opportunities for refinement and exploration of novel, more sustainable, and efficient synthetic strategies.

Future synthetic research could focus on the following areas:

Catalytic C-H Activation: Modern synthetic methodologies, such as transition-metal-catalyzed direct C-H functionalization, offer a more atom-economical approach. Investigating rhodium-catalyzed cyanation of C(sp2)-H bonds of alkenes or palladium-catalyzed alkenylation could provide more direct routes to the target molecule, minimizing the need for pre-functionalized starting materials. nih.gov

Sustainable Catalysis: Exploring the use of earth-abundant metal catalysts, such as manganese, for α-olefination of nitriles could offer a greener alternative to precious metal catalysts. nih.gov Similarly, leveraging "borrowing hydrogen" or acceptorless dehydrogenative coupling (ADC) methods, which use alcohols as alkylating agents and produce only water or hydrogen gas as byproducts, represents a highly sustainable synthetic goal. researchgate.net

Flow Chemistry: Implementing continuous flow synthesis could enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially improving yields and purity while minimizing reaction times and waste.

Stereoselective Synthesis: The double bond in the acrylonitrile (B1666552) moiety allows for geometric isomerism (Z/E). Developing synthetic methods that provide high stereoselectivity is crucial, as different isomers can exhibit distinct photophysical and biological properties. researchgate.net Catalytic asymmetric conjugate additions have been explored for related Michael acceptors, suggesting a potential pathway for controlling stereochemistry. nih.gov

Advanced Computational Methodologies for Predictive Material Design

Computational chemistry has proven invaluable in understanding the properties of related acrylonitrile derivatives. mdpi.com However, moving beyond traditional quantum chemical calculations towards more integrated and predictive models is a key future direction.

AI and Machine Learning Models: The next frontier lies in leveraging artificial intelligence (AI) and machine learning (ML) to accelerate the design of new materials. mit.edu By creating large datasets of calculated properties for various substituted this compound analogues, ML models can be trained to predict material properties—such as emission wavelengths, thermal stability, and charge transport characteristics—with high speed and accuracy. mit.educredential.net

Multiscale Modeling: Integrating computational methods across different scales, from the quantum mechanical level (DFT) to molecular dynamics and macroscopic finite element analysis, can provide a holistic understanding of material behavior. mdpi.comnih.gov This is particularly relevant for predicting the performance of these materials in solid-state devices, where intermolecular interactions and crystal packing play a critical role. mdpi.comresearchgate.net

Inverse Design: A paradigm shift from "forward" simulation (predicting properties from structure) to "inverse" design is emerging. mit.edunih.gov Advanced algorithms could be developed to predict the specific chemical structures of this compound derivatives that would possess a desired set of optical or electronic properties for a target application.

Table 1: Computational Methodologies and Their Future Applications

| Methodology | Current Application (Related Compounds) | Future Direction for this compound | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of ground/excited state geometries, photophysical properties, and electronic transitions. mdpi.com | Systematic screening of derivatives with various functional groups to map structure-property relationships. | Rational design of molecules with tailored optical and electronic properties. |

| Machine Learning / AI | General materials discovery and property prediction. mit.edu | Development of predictive models for rapid screening of candidate molecules for applications like organic lasers or bio-imaging. | Drastic acceleration of the discovery and optimization cycle for new materials. |

| Multiscale Modeling | Predicting mechanical properties of polymers like ABS. mdpi.com | Simulating crystal growth, morphology, and charge transport in solid-state films to predict device performance. | Bridging the gap between molecular properties and macroscopic device function. |

Novel Applications in Emerging Technologies and Interdisciplinary Fields

While research into the specific applications of this compound is nascent, the unique combination of phenyl, pyridinyl, and acrylonitrile moieties suggests significant potential in several high-impact areas.

Organic Solid-State Lasers: Pyridyl/phenyl-appended acrylonitrile molecules have been identified as highly emissive and thermally stable organic crystals suitable for gain media in organic lasers. researchgate.netnih.gov Future work should focus on characterizing the amplified spontaneous emission (ASE) properties of this compound, optimizing crystal quality, and fabricating prototype micro-laser devices. The pyridyl group, in particular, contributes to thermal stability, a critical factor for devices under high-energy irradiation. nih.gov

Medicinal Chemistry: The acrylonitrile scaffold is present in numerous bioactive compounds. researchgate.net Exploring the therapeutic potential of this compound is a promising interdisciplinary avenue.

Anticancer Agents: Diphenyl acrylonitrile derivatives have shown selective antiproliferative activity against cancer cell lines. nih.gov The introduction of the pyridine (B92270) ring could modulate this activity, and screening against various cancer cell types is warranted.

Neurogenesis Promoters: Similar diphenyl acrylonitrile structures have been found to promote the differentiation of newborn cells into mature neurons in the adult hippocampus, suggesting potential for developing treatments for depression or neurodegenerative diseases. mdpi.com

Antiparasitic Agents: Derivatives of 2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile have demonstrated activity against parasites like Haemonchus contortus. nih.gov The analogous pyridinyl structure could yield novel antiparasitic leads.

Bio-imaging and Sensing: The inherent fluorescence of such π-conjugated systems could be harnessed for developing fluorescent probes for biological imaging or chemical sensors. The pyridine unit can act as a binding site for metal ions or a pH-sensitive center, potentially enabling the design of "turn-on" or "turn-off" fluorescent sensors.

Open Questions and Challenges in the Chemistry of this compound

Despite its potential, several fundamental questions and challenges remain to be addressed to fully unlock the capabilities of this compound.

Structure-Property Correlation: A key unanswered question is how the specific placement of the nitrogen atom at the 3-position of the pyridine ring influences the compound's properties compared to its 2- and 4-pyridinyl isomers. mdpi.com A systematic comparative study is needed to deconvolve the electronic and steric effects on crystal packing, photophysics, and biological activity.

Controlling Solid-State Properties: The performance of organic electronic devices is highly dependent on the molecular arrangement in the solid state. A significant challenge is controlling the crystal polymorphism and morphology of this compound to achieve optimal π-π stacking and intermolecular interactions for efficient charge transport and light emission. researchgate.net

Photostability and Degradation Pathways: For applications in organic electronics and lasers, long-term operational stability is paramount. Understanding the photochemical degradation pathways of this compound under intense light exposure is critical for designing more robust materials and devices.

Metabolic Stability and Toxicity: For any potential medicinal application, a thorough investigation of the compound's metabolic fate, stability in biological systems, and toxicological profile is a prerequisite. The cyano group can be a point of metabolic transformation, and its impact must be carefully evaluated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.